Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate
Overview
Description
“Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate” is a chemical compound that falls under the category of 2-aminothiazole derivatives . These derivatives have emerged as a promising scaffold in medicinal chemistry and drug discovery research . They are a part of some clinically applied anticancer drugs such as dasatinib and alpelisib .
Scientific Research Applications
Synthesis and Biological Activities
Research indicates that compounds containing the Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate structure are actively explored for their various biological activities. For instance, some synthesized derivatives have demonstrated antimicrobial, antiurease, and antilipase activities, showcasing their potential in medical and pharmaceutical applications (Başoğlu et al., 2013).
Molecular Structure Analysis
The molecular structure and crystallographic details of related compounds are also a focus of scientific research. Understanding the molecular association and hydrogen bonding patterns can provide insights into their chemical behavior and potential applications in various fields (Lynch & Mcclenaghan, 2004).
Synthesis for Disease Treatment
Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate and its derivatives have been synthesized and studied for their potential in treating diseases. For instance, derivatives have been developed for anti-tubercular applications, with some compounds showing promising results against Mycobacterium tuberculosis, making them potential candidates for further pharmacological studies (Vavaiya et al., 2022).
Antimicrobial and Antitubercular Properties
A variety of thiazole derivatives, including Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate, have been synthesized and evaluated for their antimicrobial properties. Some compounds have demonstrated significant activity against various bacterial strains, offering potential for developing new antimicrobial agents (Mruthyunjayaswamy & Basavarajaiah, 2009).
Corrosion Inhibition
Apart from pharmaceutical applications, derivatives of Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate have been studied for their corrosion inhibition properties. Research has shown that certain derivatives can effectively prevent corrosion in specific metal alloys, indicating their potential utility in industrial applications (Raviprabha & Bhat, 2019).
Future Directions
The future directions for “Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate” and similar compounds could involve further exploration of their potential as anticancer agents . The development of additional kinase inhibitors as therapeutic agents is a current focus in medicinal chemistry . The information from these studies will be useful for future innovation .
properties
IUPAC Name |
ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2S/c1-3-17-10(16)8-9(12)13-11(18-8)15-6-4-14(2)5-7-15/h3-7,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOHCHWNNSVFJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2CCN(CC2)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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